Sitagliptin Impurity B, chemically known as (E)-7-(3-amino-4-(2,4,5-trifluorophenyl)but-2-enoyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine, is a process-related impurity identified during the synthesis of Sitagliptin Phosphate, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of Type 2 Diabetes. [] It is classified as an organic impurity, specifically a synthetic intermediate. [] In scientific research, Sitagliptin Impurity B serves as a crucial reference standard for the quality control of Sitagliptin Phosphate, ensuring the active pharmaceutical ingredient's purity and efficacy. [, ]
Sitagliptin Impurity B falls under the category of pharmaceutical impurities. It is classified as a structural derivative of Sitagliptin, specifically characterized by the absence of a fluorine atom in its molecular structure compared to its parent compound. This structural modification can influence both its chemical reactivity and biological activity, making it an important subject of study in medicinal chemistry .
The synthesis of Sitagliptin Impurity B can be achieved through various methods, primarily involving chemical transformations of precursors derived from Sitagliptin or related compounds. Two notable synthetic routes include:
These methods highlight the adaptability and efficiency of synthetic routes in producing pharmaceutical impurities for analytical and research purposes.
The molecular structure of Sitagliptin Impurity B can be described by its empirical formula with a molecular weight of approximately 487.32 g/mol . The absence of one fluorine atom compared to Sitagliptin alters its electronic properties and reactivity:
Sitagliptin Impurity B is involved in several chemical reactions that are pivotal for its characterization and application:
The mechanism of action for Sitagliptin Impurity B is closely related to that of its parent compound, Sitagliptin. Both compounds function primarily through:
This mechanism underscores the importance of monitoring impurities like Sitagliptin Impurity B due to their potential effects on drug efficacy and safety.
Sitagliptin Impurity B exhibits several notable physical and chemical properties:
These properties are critical for developing analytical methods aimed at ensuring quality control in drug manufacturing.
Sitagliptin Impurity B serves several important roles in scientific research:
These applications highlight the significance of understanding impurities not only from a chemical standpoint but also regarding their implications for public health.
Knoevenagel condensation serves as a pivotal step in synthesizing Sitagliptin Impurity B (chemically designated as (R)-3-amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one; CAS 486460-31-5). This method involves reacting 2,4,5-trifluorophenyl acetaldehyde derivatives with malonate esters under basic catalysis. A critical modification uses 2,5-difluorophenyl precursors instead of the native 2,4,5-trifluorophenyl group, leading to the selective displacement of the C4 fluorine atom. The resulting α,β-unsaturated ester (compound 4 in patent routes) undergoes Michael addition with the triazolopyrazine backbone, forming the desfluoro analog as a regioisomeric byproduct. Typical yields range from 65–78%, with purity >95% achievable via crystallization [2] [7].
Sitagliptin Impurity B arises during reductive amination of β-keto esters with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine. When the reaction employs sodium triacetoxyborohydride in dichloromethane at 0–25°C, over-reduction or incomplete imine formation generates desfluorinated side products. Key parameters influencing impurity formation include:
Controlled reduction of the enol intermediate using potassium borohydride/boron trifluoride diethyl etherate in tetrahydrofuran at 10–25°C selectively generates the desfluoro alcohol precursor. This avoids the harsh conditions (thionyl chloride, sulfonyl chlorides) that exacerbate dehalogenation. The optimized protocol achieves impurity yields of 8–12% at lab scale, with residual levels in APIs maintained at <0.2% under GMP conditions [2] [7].
Table 1: Synthetic Methodologies for Sitagliptin Impurity B
Method | Key Reagent | Reaction Conditions | Impurity Yield | Purity |
---|---|---|---|---|
Knoevenagel Condensation | Diethyl malonate, Piperidine | Reflux, Toluene, 12h | 65–78% | >95% |
Reductive Amination | NaBH₃CN, DIPEA | 0–25°C, DCM, 6h | 20–30% | 90–95% |
Borohydride Reduction | KBH₄/BF₃·Et₂O | 10–25°C, THF, 30min | 8–12% | >98% |
The C4 fluorine atom in sitagliptin’s phenyl ring undergoes nucleophilic displacement during synthesis, forming the 2,5-difluorophenyl motif characteristic of Impurity B. This occurs via:
Impurity B emerges during ester aminolysis when CDI-mediated coupling of β-amino acid intermediates with the triazolopyrazine core is incomplete. Residual ethyl 3-amino-4-(2,5-difluorophenyl)butanoate (confirmed by [M+H]⁺=286.3 m/z) reacts further, forming the desfluoro ketone. Kinetic studies show 55% conversion to Impurity B occurs within 2h at 80°C when reactant ratios deviate below 1:1.2 [4] [6].
Forced degradation studies (0.1N HCl, 70°C, 48h) reveal Impurity B formation via:
UV light (254 nm, 200 W h/m²) induces radical-mediated defluorination, generating Impurity B as 12–18% of total degradants after 48h. LC-UV chromatograms (205 nm detection) show this impurity (RT=7.2 min) alongside other photoproducts. A proposed mechanism involves homolytic C-F bond cleavage at the phenyl ring’s C4 position, followed by hydrogen abstraction from solvents [1] [6].
Table 2: Major Degradation Pathways Generating Sitagliptin Impurity B
Stress Condition | Degradation Mechanism | Impurity B Level | Key Analytical Evidence |
---|---|---|---|
Acidic Hydrolysis (0.1N HCl, 70°C) | Nucleophilic defluorination | 0.7–1.2% | LC-MS: [M+H]⁺=390.3 m/z; FT-IR loss at 1100 cm⁻¹ |
Basic Hydrolysis (0.1N NaOH, 60°C) | Ester hydrolysis/re-condensation | 0.3–0.5% | NMR: δ 7.4–7.6 ppm (m, 3H, aromatic) |
Photolysis (254 nm, 48h) | Radical defluorination | 12–18% | HPLC: RT=7.2 min (CN column) |
Thermal (80°C, 75% RH) | Excipient-catalyzed dehalogenation | 0.4–0.8% | XRD: Altered crystal lattice parameters |
GMP manufacturing controls Impurity B via:
Table 3: Commercial Specifications of Sitagliptin Impurity B
Parameter | Specification | Supplier Examples | Application |
---|---|---|---|
Catalog Number | S060084 (Simson Pharma), PHR3270 (Sigma) | Simson Pharma, Sigma-Aldrich | Certified reference material |
Molecular Formula | C₁₆H₁₆F₅N₅O | SynThink Chemicals | Method validation, QC testing |
Molecular Weight | 389.32 g/mol | BOC Sciences | Calibration standards |
Purity | >95% (HPLC) | Simson Pharma | Quantitative impurity profiling |
Storage Conditions | 2–8°C, protected from light | Sigma-Aldrich | Long-term stability studies |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7